molecular formula C20H18FN3O4S B11629442 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11629442
M. Wt: 415.4 g/mol
InChI Key: NISJYTXTLTXIQE-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thioxoimidazolidinone ring, and a fluorophenylacetamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thioxoimidazolidinone Ring: This involves the reaction of an appropriate amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone core.

    Coupling Reactions: The benzodioxole and thioxoimidazolidinone intermediates are then coupled using a suitable linker, often involving amide bond formation.

    Introduction of the Fluorophenylacetamide Group: The final step involves the acylation of the intermediate with 4-fluorophenylacetic acid or its derivatives under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thioxoimidazolidinone ring, potentially converting it to a more reduced form.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thioxoimidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic pockets, while the thioxoimidazolidinone ring could interact with active sites or catalytic residues. The fluorophenylacetamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide: Lacks the thioxo group, which may alter its reactivity and biological activity.

    2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide: Substitution of fluorine with chlorine, potentially affecting its chemical and biological properties.

Uniqueness

The presence of the thioxo group in 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. The fluorophenyl group also contributes to its unique binding properties and potential therapeutic applications.

Properties

Molecular Formula

C20H18FN3O4S

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN3O4S/c1-23-19(26)15(9-18(25)22-14-5-3-13(21)4-6-14)24(20(23)29)10-12-2-7-16-17(8-12)28-11-27-16/h2-8,15H,9-11H2,1H3,(H,22,25)

InChI Key

NISJYTXTLTXIQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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